Dibutyl (difluoromethane)phosphonate
Description
Historical Evolution of Organophosphorus and Organofluorine Compounds in Synthesis
The journey into organophosphorus chemistry began in the early 19th century. In 1820, Jean Louis Lassaigne is credited with the synthesis of the first organophosphate, triethylphosphate. This was followed by the work of Philippe de Clermont in 1854, who synthesized tetraethyl pyrophosphate (TEPP), later identified as the first organophosphorus cholinesterase inhibitor. nih.gov A pivotal moment came in 1898 when August Michaelis and Aleksandr Arbuzov independently developed the Michaelis-Arbuzov reaction, a cornerstone for the formation of carbon-phosphorus bonds and the synthesis of phosphonates. researchgate.net
The field of organofluorine chemistry, on the other hand, faced significant early challenges due to the extreme reactivity of elemental fluorine. Henri Moissan's successful isolation of fluorine in 1886 was a monumental achievement that opened the door to this new chemical landscape. scbt.com Early syntheses, such as Frédéric Swarts' development of the Swarts reaction in the 1890s, which utilized antimony fluorides for fluorination, were crucial in taming the reactivity of fluorine and enabling the synthesis of a wider range of organofluorine compounds. lookchem.com
The confluence of these two streams of chemical inquiry in the 20th century led to the creation of fluorinated organophosphorus compounds. A notable early example was the work of Willy Lange and his student Gerda von Krueger in the 1930s, who synthesized and documented the toxic properties of fluorophosphates. This pioneering work laid the groundwork for the development of a vast array of fluorinated phosphonates, including the α,α-difluoromethylenephosphonates. The first synthesis of fluoroalkanephosphonic compounds was patented in 1951, and in 1959, the reaction of difluorochloromethane with dialkyl sodiophosphites was described, marking a key step towards the specific class of compounds that includes dibutyl (difluoromethane)phosphonate. bioorganica.com.ua
Table 1: Key Milestones in Organophosphorus and Organofluorine Chemistry
| Year | Milestone | Key Figure(s) | Significance |
| 1820 | First synthesis of an organophosphate (triethylphosphate) | Jean Louis Lassaigne | Dawn of organophosphorus chemistry. |
| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP) | Philippe de Clermont | First organophosphorus cholinesterase inhibitor. nih.gov |
| 1886 | Isolation of elemental fluorine | Henri Moissan | Opened the field of organofluorine chemistry. scbt.com |
| 1890s | Development of the Swarts reaction | Frédéric Swarts | Enabled safer and more controlled fluorination reactions. lookchem.com |
| 1898 | Development of the Michaelis-Arbuzov reaction | A. Michaelis & A. Arbuzov | Foundational method for creating C-P bonds in phosphonates. researchgate.net |
| 1930s | Synthesis and study of fluorophosphates | W. Lange & G. von Krueger | Early intersection of organofluorine and organophosphorus chemistry. |
| 1951 | Patent for the synthesis of fluoroalkanephosphonic compounds | J.A. Bittles, Jr. & R.M. Joyce, Jr. | Formalized the synthesis of this class of compounds. bioorganica.com.ua |
| 1959 | Reaction of difluorochloromethane with dialkyl sodiophosphites | L.Z. Soborovskii & N.F. Baina | A direct precursor reaction to α,α-difluoromethylenephosphonates. bioorganica.com.ua |
Significance of Difluoromethylenephosphonates as Bioisosteric Analogs in Chemical Biology
One of the most significant roles of α,α-difluoromethylenephosphonates lies in their function as bioisosteres of phosphate (B84403) and pyrophosphate groups. researchgate.net Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties to enhance the molecule's activity or to modulate its properties. scbt.com
The phosphate group is ubiquitous in biology, playing a central role in energy metabolism (ATP), genetic material (DNA and RNA), and cellular signaling. However, the phosphate ester bond is susceptible to hydrolysis by enzymes such as phosphatases. The difluoromethylenephosphonate group (–CF₂P(O)(OR)₂) serves as an excellent non-hydrolyzable mimic of the phosphate group (–OP(O)(OR)₂). researchgate.netresearchgate.net The rationale for this effective mimicry is multifaceted:
Geometry: The tetrahedral geometry of the phosphonate (B1237965) core closely resembles that of a phosphate.
pKa: The acidity of the phosphonic acid is similar to that of a phosphoric acid, allowing it to exist in a similar ionization state at physiological pH. nih.gov The introduction of the two fluorine atoms on the α-carbon further modulates the pKa to more closely match that of a phosphate. nih.gov
Polarity and Hydrogen Bonding: The electronegative fluorine atoms mimic the electronic properties of the phosphate ester oxygen, enabling similar interactions with enzyme active sites. nih.gov
This bioisosteric relationship has made difluoromethylenephosphonates invaluable tools for chemical biologists. They are used to synthesize stable analogs of biologically important phosphates, which can act as inhibitors or probes to study the function of enzymes that process phosphates, such as kinases, phosphatases, and polymerases. researchgate.net By replacing the hydrolyzable oxygen with a stable CF₂ group, researchers can "trap" enzymes in their substrate-bound state, allowing for detailed structural and mechanistic studies.
Positioning of this compound within the Field of Fluorinated Phosphonates
This compound, with the chemical formula C₉H₁₉F₂O₃P, is a specific member of the broader class of α,α-difluoromethylenephosphonates. nih.govmatrixscientific.com Its structure consists of a central phosphorus atom bonded to a difluoromethyl group, two butoxy groups, and a phosphoryl oxygen.
This compound serves as a key synthetic intermediate and a model compound for studying the properties and reactions of difluoromethylenephosphonates. The butyl ester groups confer solubility in organic solvents, facilitating its use in a variety of chemical transformations.
The synthesis of this compound can be achieved through several methods, with a common approach being the reaction of a difluoromethylating agent with dibutyl phosphite (B83602). bioorganica.com.ua For instance, the reaction of chlorodifluoromethane (B1668795) (HCF₂Cl) with sodium dibutyl phosphite, generated in situ from dibutyl phosphite and a strong base, yields the target compound. nih.gov
Table 2: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Dibutyl phosphite | Dibutyl butylphosphonate |
| CAS Number | 681-83-4 nih.govmatrixscientific.com | 1809-19-4 sigmaaldrich.com | 78-46-6 nih.gov |
| Molecular Formula | C₉H₁₉F₂O₃P nih.govmatrixscientific.com | C₈H₁₉O₃P sigmaaldrich.com | C₁₂H₂₇O₃P lookchem.comnih.gov |
| Molecular Weight | 244.22 g/mol nih.govmatrixscientific.com | 194.21 g/mol sigmaaldrich.com | 250.32 g/mol lookchem.com |
| Density | Data not widely available | 0.995 g/mL at 25 °C sigmaaldrich.com | 0.946 g/mL lookchem.com |
| Boiling Point | Data not widely available | 118-119 °C / 11 mmHg sigmaaldrich.com | 127-128 °C / 2.5 mmHg nih.gov |
| Solubility in Water | Data not widely available | 7.3 g/L at 25 °C sigmaaldrich.com | 0.5 g/L at 25 °C lookchem.com |
The presence of the difluoromethyl group significantly influences the chemical reactivity of the phosphonate. The electron-withdrawing nature of the fluorine atoms increases the acidity of the protons on the difluoromethyl group, facilitating deprotonation to form a carbanion. This carbanion can then be reacted with various electrophiles, making this compound a versatile building block for the synthesis of more complex α,α-difluoromethylenephosphonate-containing molecules.
In the landscape of fluorinated phosphonates, this compound represents a fundamental structure. It is less complex than many of the biologically targeted difluoromethylenephosphonate analogs, which often contain additional functional groups to mimic specific substrates. However, its importance lies in its role as a precursor and a model system for developing new synthetic methodologies and for understanding the fundamental properties of this important class of organophosphorus compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[butoxy(difluoromethyl)phosphoryl]oxybutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F2O3P/c1-3-5-7-13-15(12,9(10)11)14-8-6-4-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLDWFKMUSEOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(F)F)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288150 | |
| Record name | Dibutyl P-(difluoromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-83-4 | |
| Record name | Dibutyl P-(difluoromethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl P-(difluoromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Dibutyl Difluoromethane Phosphonate Analogues
Fundamental Reactivity Patterns and Transformations
The reactivity of dibutyl (difluoromethane)phosphonate is characterized by several key transformations involving the phosphorus center and the ester functionalities. These reactions are often influenced by the presence of the electron-withdrawing difluoromethyl group.
Cleavage Reactions of Carbon-Phosphorus Bonds
A notable reaction pathway for analogues of this compound involves the cleavage of the carbon-phosphorus (C-P) bond. This reactivity is particularly pronounced in derivatives such as diethyl bromodifluoromethylphosphonate. Upon treatment with a base, these compounds can undergo a facile cleavage of the P-CF₂Br bond. This process is initiated by the abstraction of a proton, leading to the formation of an unstable intermediate that readily eliminates the phosphonate (B1237965) group to generate a difluorocarbene.
In related studies on α,α-difluoromethylphosphinates, the P-CF₂ bond has also been observed to cleave. nih.gov For instance, the reaction of these phosphinates with carbonyl compounds can lead to the formation of an oxaphosphetane intermediate, which then collapses, resulting in the cleavage of the P-CF₂ bond and the formation of a P-O bond. nih.gov This type of reactivity highlights the lability of the C-P bond in these fluorinated compounds under specific reaction conditions. The transformation of methylphosphonate (B1257008) to phosphate (B84403) and methane (B114726) in certain Gram-negative bacteria also represents a biological example of C-P bond cleavage, although the mechanism is radical-based and enzymatically driven. thieme-connect.de
Attack at Ester Carbon Leading to Phosphonate Salt Formation
A fundamental reaction of esters, including phosphonate esters like this compound, is the nucleophilic acyl substitution at the ester carbon. Under basic conditions, such as in the presence of hydroxide (B78521) ions, a nucleophilic attack occurs at the carbonyl-like carbon of the butoxy group. This reaction, often referred to as saponification for carboxylate esters, proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond of the ester and the formation of butanol and the corresponding phosphonate salt.
Hydrolysis to Phosphonic Acids
The hydrolysis of dialkyl phosphonates to their corresponding phosphonic acids is a common and important transformation, typically carried out under acidic conditions. masterorganicchemistry.comnih.gov The process for dialkyl phosphonates generally occurs in two consecutive steps. nih.gov The first step involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack by water on the phosphorus atom, leading to the cleavage of one of the ester groups to form a phosphonic acid monoester. The second hydrolysis step, which is often the rate-determining step, proceeds similarly to yield the final phosphonic acid. nih.gov
The rate of hydrolysis can be influenced by the nature of the alkyl group. nih.gov For instance, in acid-catalyzed hydrolysis of some dialkyl phosphonates, the isopropyl derivative was found to hydrolyze faster than the methyl ester. nih.gov
Table 1: General Steps in Acid-Catalyzed Hydrolysis of Dialkyl Phosphonates
| Step | Description | Intermediate/Product |
| 1 | Protonation of the phosphoryl oxygen of the dialkyl phosphonate. | Protonated dialkyl phosphonate |
| 2 | Nucleophilic attack by a water molecule on the phosphorus center. | Pentacoordinate intermediate |
| 3 | Cleavage of a P-O-alkyl bond to release an alcohol molecule. | Phosphonic acid monoester |
| 4 | Repetition of steps 1-3 for the second ester group. | Phosphonic acid |
Reactivity with Trimethylsilyl (B98337) Bromide at Phosphoryl Oxygen
The dealkylation of phosphonate esters to phosphonic acids can be efficiently achieved using trimethylsilyl bromide (TMSBr). This method, often referred to as the McKenna reaction, is known for its mild conditions. The reaction is initiated by the attack of the phosphoryl oxygen on the silicon atom of TMSBr, leading to the formation of a silylated phosphonium (B103445) intermediate. The bromide ion then attacks the carbon atom of the alkyl ester group, resulting in the formation of a silyl (B83357) phosphonate ester and an alkyl bromide. This process is repeated for the second ester group. Subsequent hydrolysis or alcoholysis of the resulting bis(trimethylsilyl) phosphonate yields the desired phosphonic acid. researchgate.net This dealkylation method is generally applicable to a wide range of phosphonate esters. researchgate.net
Mechanistic Postulations and Elucidation
The mechanistic pathways of reactions involving this compound analogues often feature unique and reactive intermediates, which dictate the final products.
Involvement of Difluorocarbene Intermediates
A key mechanistic feature in the reactivity of certain difluoromethanephosphonate analogues is the generation of difluorocarbene (:CF₂). As mentioned in Section 3.1.1, the base-induced decomposition of diethyl bromodifluoromethylphosphonate provides a prominent example of this pathway. acs.org The reaction is believed to proceed through the formation of an α-bromo-α,α-difluoromethylphosphonate anion, which then undergoes a rapid α-elimination of the phosphonate group to release the highly reactive difluorocarbene. acs.org
Table 2: Postulated Mechanism for Difluorocarbene Generation
| Step | Reactant | Reagent/Condition | Intermediate | Product |
| 1 | Diethyl bromodifluoromethylphosphonate | Base | α-bromo-α,α-difluoromethylphosphonate anion | - |
| 2 | α-bromo-α,α-difluoromethylphosphonate anion | - | - | Difluorocarbene (:CF₂) + Diethyl phosphate anion |
This generation of difluorocarbene opens up possibilities for various subsequent reactions, such as cycloadditions with alkenes to form gem-difluorocyclopropanes or insertions into X-H bonds. The formation of this intermediate is a critical aspect of the synthetic utility of such phosphonate reagents. acs.org
Evidence for Single Electron Transfer (SET) Pathways
The reactivity of this compound analogues, particularly in radical reactions, is often rationalized through Single Electron Transfer (SET) mechanisms. While direct studies on this compound itself are not extensively documented, evidence from closely related dialkyl bromodifluoromethylphosphonates strongly supports the involvement of SET pathways in the generation of key reactive intermediates.
A prominent example is the visible-light-driven photoredox-catalyzed C-H difluoromethylenephosphonation of arenes and heteroarenes. In this process, a precursor like diethyl bromodifluoromethylphosphonate is believed to undergo an electron transfer from an excited photoredox catalyst. rsc.org This SET event leads to the formation of a phosphonodifluoromethyl radical and the oxidized form of the catalyst. The feasibility of this pathway is supported by the observation that the reaction requires continuous irradiation, suggesting that a radical chain propagation is not the primary mechanism. rsc.org
Further evidence for SET mechanisms comes from studies on the interaction of phosphanes with silylium (B1239981) ions, which can lead to the formation of transient radicals. nih.gov In these systems, phosphanes with electron-rich substituents can act as reductants, facilitating a single-electron transfer to the silylium ion. nih.gov This principle of electron transfer involving organophosphorus compounds can be extended to the reactions of this compound analogues, where appropriate reaction partners could induce SET to generate reactive species.
The general scheme for a photoredox-catalyzed SET pathway involving a dialkyl bromodifluoromethylphosphonate is depicted below:
Scheme 1: Proposed SET Pathway for Phosphonodifluoromethyl Radical Generation
| Step | Description |
| 1. Excitation | A photoredox catalyst (e.g., fac-[Ir(ppy)₃]) absorbs visible light and is excited to a higher energy state (PC). |
| 2. SET | The excited catalyst (PC) donates an electron to the dialkyl bromodifluoromethylphosphonate, (RO)₂P(O)CF₂Br. |
| 3. Radical Formation | The phosphonate precursor undergoes dissociative electron capture, yielding the phosphonodifluoromethyl radical, (RO)₂P(O)CF₂•, and a bromide anion. |
| 4. Catalyst Regeneration | The oxidized catalyst (PC⁺) is subsequently reduced back to its ground state in a later step of the catalytic cycle, for instance, by a radical intermediate formed from the reaction of the phosphonodifluoromethyl radical with a substrate. rsc.org |
This SET-initiated pathway provides a mild and efficient method for generating phosphonodifluoromethyl radicals under ambient conditions, avoiding the use of harsh reagents or high temperatures.
Role of Phosphonyl Difluoromethyl Radicals in Reactions
The phosphonyl difluoromethyl radical, •CF₂P(O)(OR)₂, is a key intermediate that governs the reactivity of this compound analogues in a variety of transformations. These radicals can be generated from precursors such as dialkyl bromodifluoromethylphosphonates via photoredox catalysis as discussed previously. rsc.org The generation of these radicals has also been reported from sulfanyl- and selanyldifluoromethylphosphonates using tri-n-butyltin hydride and a radical initiator like AIBN. rsc.org
Once formed, the phosphonyl difluoromethyl radical exhibits electrophilic character and can participate in several types of reactions, most notably addition to unsaturated systems and direct C-H functionalization of (hetero)arenes. The electrophilicity of this radical influences its reactivity and regioselectivity in addition reactions.
Key Reactions Involving Phosphonyl Difluoromethyl Radicals:
Addition to Alkenes and Alkynes: Phosphonyl difluoromethyl radicals readily add to carbon-carbon double and triple bonds. These reactions are synthetically useful for the introduction of the difluoromethylenephosphonate moiety into organic molecules. The addition typically proceeds to form a more stable radical intermediate.
C-H Functionalization of Arenes and Heteroarenes: A significant application of phosphonyl difluoromethyl radicals is the direct difluoromethylenephosphonation of aromatic and heteroaromatic compounds. The radical adds to the aromatic ring to form a radical intermediate, which is then oxidized to the final product, leading to C-H functionalization. rsc.org The efficiency of these reactions can be influenced by the electronic properties of the aromatic substrate.
The formation of the phosphonyl difluoromethyl radical as a key intermediate has been substantiated through radical trapping experiments. The use of radical inhibitors in reactions involving the generation of these species leads to the detection of trapped adducts, providing direct evidence for the presence of the radical. rsc.org
Table 1: Examples of Reactions Mediated by Phosphonyl Difluoromethyl Radicals
| Reaction Type | Substrate Example | Radical Precursor | Product Type |
| C-H Arylation | Benzene | (EtO)₂P(O)CF₂Br | Diethyl (phenyldifluoromethyl)phosphonate |
| C-H Heteroarylation | Thiophene | (EtO)₂P(O)CF₂Br | Diethyl (thiophen-2-yldifluoromethyl)phosphonate |
| Addition to Alkenes | Styrene | (EtO)₂P(O)CF₂SPh | Diethyl (2-phenyl-1,1-difluoro-2-(phenylthio)ethyl)phosphonate |
Kinetic Studies and Determination of Reaction Parameters
While detailed kinetic studies specifically on reactions involving this compound are not extensively available in the reviewed literature, kinetic parameters have been determined for related systems, providing insights into the reaction mechanisms. For instance, in the context of catalytic antibodies that utilize phosphonate transition-state analogues, saturation kinetics have been observed. researchgate.net For an esterolytic catalytic antibody developed using a phosphonate hapten, key kinetic parameters were determined as shown in the table below.
Table 2: Kinetic Parameters for an Esterolytic Catalytic Antibody with a Phosphonate Analogue
| Parameter | Value | Unit | Description |
| kmax | 1.2 | min⁻¹ | Maximum turnover number |
| Vmax | 1.2 x 10⁻⁷ | M·min⁻¹ | Maximum reaction velocity |
| Km | 9.8 x 10⁻⁷ | M | Michaelis constant |
| Ki (hapten) | 35 | nM | Inhibition constant for the phosphonate hapten |
| Ki (product) | ~7500 | nM | Inhibition constant for the carboxylate product |
These data indicate that the phosphonate hapten is a potent competitive inhibitor of the catalytic antibody, highlighting the strong interaction between the phosphonate group and the antibody's active site. researchgate.net
In the realm of radical reactions, kinetic investigations can help elucidate the reaction mechanism, including the rate-determining step and the influence of various parameters such as reactant concentrations, temperature, and light intensity (for photochemical reactions). For the visible-light-driven difluoromethylenephosphonation, the observation that the reaction ceases upon removal of the light source suggests that the quantum yield is low and that a long radical chain reaction is not operative. rsc.org This implies that the generation of the phosphonyl difluoromethyl radical via the SET pathway is likely a key, continuous step for the reaction to proceed.
Further kinetic analysis of the reactions of this compound and its analogues would be valuable for optimizing reaction conditions and gaining a deeper understanding of the underlying mechanistic pathways.
Rearrangement Reactions in Fluorinated Phosphonates
Investigation of Sigmatropic Rearrangements (e.g., Thiono-Claisen)
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-system. In the context of fluorinated phosphonates, these rearrangements can provide powerful methods for the synthesis of novel organophosphorus compounds. While the classic Claisen rearrangement involves allyl vinyl ethers, analogous rearrangements can occur with sulfur-containing compounds, known as thiono-Claisen rearrangements.
Although specific examples of Thiono-Claisen rearrangements involving this compound analogues are not prevalent in the literature, studies on related fluorinated systems provide valuable insights. For instance, formal researchgate.netconstructor.university-sigmatropic rearrangements of 2,3,3-trifluoroallyl phosphorus(III) compounds have been explored. constructor.university These reactions, which can be considered a type of phospha-Wittig rearrangement, lead to the formation of difluoromethylene phosphonic and phosphinic amides, and phosphine (B1218219) oxides. constructor.university
The general principle of a constructor.universityconstructor.university-sigmatropic rearrangement, such as the Thiono-Claisen rearrangement, involves a concerted, intramolecular process that proceeds through a cyclic six-membered transition state. The driving force for the reaction is often the formation of a more stable thermodynamic product.
An example of a related rearrangement is the formal constructor.universityconstructor.university-sigmatropic rearrangement of 2,3,3-trifluoroallyl phosphates, which has been studied under thermal and Lewis acid-promoted conditions. constructor.university These investigations, although not leading to stable products in all cases, have been instrumental in the development of other rearrangement-based synthetic methods for fluorinated phosphonates.
The thiono-Claisen rearrangement of an allyl vinyl sulfonium (B1226848) ion has been reported to proceed rapidly in situ to give a γ,δ-unsaturated thionium (B1214772) ion. nih.gov This demonstrates the feasibility of such rearrangements in organosulfur chemistry, which can be conceptually extended to thionophosphonate analogues.
Advanced Spectroscopic Characterization and Analytical Techniques for Difluorinated Phosphonates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organophosphorus compounds, including difluorinated phosphonates. The presence of multiple NMR-active nuclei such as ¹H, ¹³C, ¹⁹F, and ³¹P provides a wealth of information regarding the molecular framework and stereochemistry.
Applications of ¹H, ¹³C, ¹⁹F, and ³¹P NMR for Structural and Configurational Assignment
A comprehensive structural assignment for difluorinated phosphonates is achieved by integrating data from ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra. Each nucleus provides unique insights into its local chemical environment, and heteronuclear coupling patterns are key to connecting different parts of the molecule.
¹H NMR: The proton NMR spectrum reveals the structure of the alkyl (butyl) groups. The signals for the protons on the carbon adjacent to the phosphonate (B1237965) oxygen (O-CH₂) typically appear downfield due to deshielding. The proton of the difluoromethylene group (CHF₂) exhibits a characteristic triplet due to coupling with the two equivalent fluorine atoms (²J-coupling). Further coupling to the phosphorus atom (²J-coupling) can also be observed, resulting in a doublet of triplets.
¹³C NMR: In the ¹³C NMR spectrum, carbon atoms directly bonded to fluorine or phosphorus exhibit distinct splitting patterns due to ¹J coupling. jeol.com The difluoromethylene carbon (CF₂) signal appears as a triplet due to coupling with the two fluorine atoms (¹J) and may show further splitting from coupling to the phosphorus atom (¹J). The carbon atoms of the butyl chains also show coupling to the phosphorus atom, with the magnitude of the coupling constant (¹J, ²J, ³J) decreasing with distance from the phosphorus atom. jeol.com The use of simultaneous ¹H and ³¹P decoupling can simplify complex spectra by removing these couplings, leaving only singlets for each unique carbon, which aids in unequivocal signal identification. jeol.com
¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine environment. walisongo.ac.id For a difluoromethylphosphonate, the two fluorine atoms are typically equivalent and couple to the adjacent proton (²J) and the phosphorus atom (²J), resulting in a doublet of doublets. The chemical shift is characteristic of fluorine atoms in a CHF₂ group attached to a phosphonate.
³¹P NMR: With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is highly amenable to NMR analysis. rice.edu In proton-decoupled ³¹P NMR, Dibutyl (difluoromethane)phosphonate would show a single signal. This signal is split into a triplet in the proton-coupled spectrum due to coupling with the two fluorine atoms (¹J). The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. nih.gov
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity. For instance, a ³¹P-¹³C LR-HSQC (Long-Range HSQC) can reveal correlations between the phosphorus atom and carbon atoms up to three bonds away. jeol.com Similarly, ¹H-³¹P HMBC experiments show correlations between protons and the phosphorus atom over two and three bonds. jeol.com
Table 1: Representative NMR Spectroscopic Data for Difluorinated Phosphonates
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) |
| ¹H | |||
| CHF₂ | 5.5 - 6.5 | dt | ²J ≈ 50-60 Hz²J ≈ 8-12 Hz |
| O-CH₂ | 3.8 - 4.2 | m | - |
| ¹³C | |||
| CF₂ | 110 - 125 | t or dt | ¹J ≈ 230-250 Hz¹J ≈ 150-180 Hz |
| O-CH₂ | 60 - 70 | d | ²J ≈ 5-7 Hz |
| ¹⁹F | -120 to -130 | dd | ²J ≈ 50-60 Hz²J ≈ 70-90 Hz |
| ³¹P | 10 - 25 | t | ¹J ≈ 70-90 Hz |
Note: The values presented are typical ranges for difluoromethylphosphonates and can vary based on solvent and specific molecular structure.
Conformational Analysis using Advanced NMR Techniques
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), can be applied to study the preferred conformations of difluorinated phosphonates in solution. These experiments detect through-space interactions between nuclei. By analyzing cross-peaks in NOESY/ROESY spectra, it is possible to determine the spatial proximity of different protons within the molecule, such as between the CHF₂ group and the butyl chains. This information, often combined with computational modeling, helps to build a three-dimensional picture of the molecule's most stable conformation. nih.gov
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. nih.gov The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺·), confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org For dialkyl phosphonates, characteristic fragmentation pathways include:
Cleavage of the P-C bond: Loss of the ·CHF₂ group.
Cleavage of the P-O bond: Loss of a butoxy radical (·OC₄H₉).
Cleavage within the alkyl chain: Loss of alkyl fragments (e.g., butene, C₄H₈) through hydrogen rearrangement, a process known as the McLafferty rearrangement if a gamma-hydrogen is available. libretexts.orgyoutube.com
Loss of the phosphate (B84403) moiety: In some phosphonates, fragmentation can involve the loss of parts of the phosphate group itself. nih.gov
The presence of the difluoromethyl group influences the fragmentation, and the spectrum will show characteristic peaks corresponding to the masses of these fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental formulas.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₉H₁₉F₂O₃P, MW: 244.22)
| m/z | Possible Fragment Ion | Description |
| 244 | [C₉H₁₉F₂O₃P]⁺· | Molecular Ion (M⁺·) |
| 193 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |
| 188 | [M - C₄H₈]⁺· | Loss of butene from a butyl group |
| 171 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |
| 132 | [M - 2(C₄H₈)]⁺· | Loss of two butene molecules |
| 51 | [CHF₂]⁺ | Difluoromethyl cation |
Vibrational Spectroscopy (IR, UV-Vis) for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.comyoutube.com
For this compound, the IR spectrum would display distinct absorption bands corresponding to the vibrations of its constituent bonds. msu.edulibretexts.org
P=O (Phosphoryl) stretch: A very strong and characteristic absorption band is expected in the region of 1250-1280 cm⁻¹. The exact position can be influenced by the electronegativity of the substituents on the phosphorus atom.
C-F stretches: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the C-F bonds in the CHF₂ group are expected between 1100 and 1150 cm⁻¹.
P-O-C stretch: Strong, broad bands associated with the P-O-C linkage typically appear in the 1000-1050 cm⁻¹ region.
C-H stretches: Absorptions for the C-H bonds of the butyl groups will be present in the 2850-3000 cm⁻¹ range. libretexts.org
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions (e.g., C-H bends, C-C stretches) that is unique to the specific molecule. msu.edu
Ultraviolet-Visible (UV-Vis) spectroscopy is generally not informative for a saturated compound like this compound, as it lacks the necessary chromophores (i.e., conjugated π systems or certain heteroatoms with non-bonding electrons) that absorb light in the UV-Vis range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H (alkyl) | Stretch | 2850 - 3000 | Medium-Strong |
| P=O (phosphoryl) | Stretch | 1250 - 1280 | Strong |
| C-F | Stretch | 1100 - 1150 | Strong |
| P-O-C | Stretch | 1000 - 1050 | Strong |
| C-H (alkyl) | Bend | 1350 - 1470 | Medium |
X-ray Diffraction (XRD) for Solid-State Structure Determination
For difluorinated phosphonates that can be obtained in a crystalline solid form, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement in the solid state. libretexts.org This technique provides accurate data on bond lengths, bond angles, and torsional angles. researchgate.net
The analysis of the crystal structure reveals how the molecules pack in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the solid-state structure. This information is invaluable for understanding the molecule's conformation without the influence of a solvent and can be used to correlate with and validate findings from computational studies and solution-phase NMR conformational analysis. nih.goviaea.org
Comprehensive Elemental and Compositional Analysis Methods
To confirm the empirical formula and purity of this compound, a combination of elemental and compositional analysis methods is employed.
Combustion Analysis: This classic technique is used to determine the percentage composition of carbon and hydrogen. The compound is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed to calculate the mass percentages of C and H.
Ion Chromatography (IC): To determine the fluorine content, the compound can be decomposed (e.g., through oxygen flask combustion or Schöniger oxidation) to convert the organofluorine into inorganic fluoride ions (F⁻). The concentration of these ions in the resulting solution is then quantified using an ion-selective electrode or, more commonly, ion chromatography. researchgate.net
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the phosphorus content. mdpi.com The sample is digested in strong acid to convert the organophosphorus into phosphate ions in solution. The solution is then introduced into an argon plasma, which excites the phosphorus atoms. The characteristic wavelengths of light emitted as the atoms relax are measured, and the intensity is proportional to the phosphorus concentration. mdpi.com
X-ray Fluorescence (XRF): Wavelength-dispersive X-ray fluorescence (WDXRF) is a non-destructive technique that can be used for the elemental analysis of both phosphorus and fluorine in solid samples. mdpi.comnorden.org
These methods, when used together, provide a comprehensive confirmation of the elemental composition, corroborating the data obtained from mass spectrometry and NMR spectroscopy to verify the identity and purity of the compound. mdpi.com
Atomic and Mass Spectroscopic Techniques (e.g., LA-ICP-MS)
Mass spectrometry (MS) is a fundamental tool for the structural elucidation of organophosphorus compounds, while inductively coupled plasma mass spectrometry (ICP-MS) is a premier technique for sensitive elemental analysis. However, the direct analysis of fluorine by conventional ICP-MS is challenging due to the element's high first ionization potential (17.42 eV), which leads to inefficient ionization in argon plasma. nih.govresearchgate.netacs.org
To overcome this, several modified ICP-MS methods have been developed for the analysis of fluorinated compounds:
Molecular Ion Formation: One approach involves introducing a secondary element, such as barium, into the plasma along with the analyte. This facilitates the in-plasma formation of molecular ions like BaF+, which can be detected with greater sensitivity than the F+ atomic ion. nih.gov
Post-Plasma Chemical Ionization: Another advanced method uses post-plasma chemical ionization. In this technique, the organofluorine compound is broken down in the ICP, and the resulting HF molecule is ionized in the afterglow region to form a detectable polyatomic ion, such as ScFNO3(H2O)n+. nih.gov This approach can yield compound-independent fluorine response factors, allowing for total extractable organic fluorine (EOF) quantitation without needing compound-specific standards. nih.gov
Tandem ICP-MS (ICP-MS/MS): The use of tandem mass spectrometers can help overcome spectral interferences, which is another challenge in fluorine analysis, thereby improving detection limits. nih.gov
Beyond elemental analysis, mass spectrometry coupled with gas chromatography (GC-MS) is invaluable for identifying and structurally characterizing organophosphorus compounds. oup.comoup.comnih.gov The mass spectra of these compounds reveal distinct fragmentation patterns and rearrangements that provide information about their molecular structure. oup.comoup.com For instance, the analysis of various organophosphorus esters has shown that fragmentation occurs through both simple cleavage and complex rearrangements, such as hydrogen or alkyl migrations, which are useful in identifying metabolites and degradation products. oup.com
| Technique | Principle | Application for Difluorinated Phosphonates | Key Advantages |
| GC-MS | Separates compounds by gas chromatography and identifies them by their mass-to-charge ratio and fragmentation patterns. epa.gov | Structural elucidation, identification of impurities and metabolites. | Provides detailed molecular structure information. |
| Modified ICP-MS | Analyte is atomized and ionized in plasma; elemental ions are detected by mass. Modifications are needed for fluorine. nih.govresearchgate.net | Highly sensitive quantification of phosphorus and total fluorine. | Extremely low detection limits for elemental analysis. |
| LA-ICP-MS | A laser ablates a solid sample, and the aerosol is transported to an ICP-MS for elemental analysis. | Spatially resolved elemental analysis of phosphorus and fluorine in solid matrices. | Enables micro-scale elemental mapping of surfaces. |
X-ray Photoelectron Spectroscopy (XPS) and Wavelength Dispersive Spectroscopy (WDS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) and Wavelength Dispersive Spectroscopy (WDS) are powerful surface-sensitive techniques for determining elemental composition and the chemical environment of atoms.
X-ray Photoelectron Spectroscopy (XPS) provides information on elemental composition, empirical formula, and the chemical and electronic state of elements within a material. In the analysis of phosphonate-containing materials, XPS can distinguish between different bonding environments. High-resolution spectra for key elements can be deconvoluted to identify specific chemical bonds. For example, in studies of phosphonate-functionalized carbon spheres, the P 2p spectrum was deconvoluted into peaks assigned to P-C and P-O bonds. researchgate.net Similarly, the O 1s spectrum could be resolved into components corresponding to C=O/P=O, C-O/P-O-C, and C-OH/P-OH groups. researchgate.net This level of detail is crucial for confirming the chemical structure and bonding in difluorinated phosphonates.
| Element | XPS Peak | Typical Binding Energy (eV) | Inferred Chemical Bond/State |
| Phosphorus | P 2p | ~133-134 eV | P-C and P-O bonds in a phosphonate structure. researchgate.net |
| Oxygen | O 1s | ~531.6 eV | Double bonds such as C=O or P=O. researchgate.net |
| Oxygen | O 1s | ~532.6 eV | Single bonds such as C-O or P-O-C. researchgate.net |
| Carbon | C 1s | ~286.5 eV | C-O or C-O-P bonds. researchgate.net |
Wavelength Dispersive Spectroscopy (WDS) , often used as an attachment on electron microscopes, is an X-ray analysis technique that offers significantly higher spectral resolution (typically 5–20 eV) compared to the more common Energy Dispersive Spectroscopy (EDS). bruker.comxos.com This high resolution is particularly advantageous for analyzing light elements and for resolving peak overlaps that can occur in complex materials. oxinst.com WDS operates by diffracting characteristic X-rays emitted from a sample using an analyzing crystal, based on Bragg's law (nλ = 2d sin θ). wikipedia.org By precisely controlling the angle (θ), specific wavelengths (λ) characteristic of different elements can be measured sequentially. bruker.com This makes WDS an ideal technique for the accurate and reliable quantification of both fluorine and phosphorus in difluorinated phosphonates, avoiding the spectral interferences that can plague EDS analysis.
Particle-Induced Gamma-Ray Emission (PIGE) and Instrumental Neutron Activation Analysis (INAA) for Total Fluorine Quantification
For accurate and non-destructive quantification of total fluorine content, nuclear analytical techniques such as Particle-Induced Gamma-Ray Emission (PIGE) and Instrumental Neutron Activation Analysis (INAA) are employed.
Particle-Induced Gamma-Ray Emission (PIGE) is a non-destructive ion beam analysis technique highly suited for the quantification of light elements, including fluorine. ansto.gov.au The method involves bombarding a sample with a high-energy charged particle beam, typically protons. ansto.gov.au When a proton interacts with a fluorine-19 nucleus, it induces a nuclear reaction (¹⁹F(p, p'γ)¹⁹F), causing the emission of prompt gamma rays with energies characteristic of fluorine (e.g., 110 keV and 197 keV). nih.govrsc.org The intensity of these emitted gamma rays is directly proportional to the concentration of fluorine in the sample. ansto.gov.au PIGE is a rapid and sensitive technique that can be used to determine total fluorine concentrations in a wide range of solid and biological materials without complex sample preparation. nih.govrsc.orgresearchgate.net
Instrumental Neutron Activation Analysis (INAA) is a highly sensitive, non-destructive nuclear technique used to determine the elemental composition of a material. wikipedia.orgcarleton.edu A sample is placed in a nuclear reactor and bombarded with neutrons, which causes stable isotopes of the elements present to transform into radioactive isotopes. wikipedia.org As these newly formed radioisotopes decay, they emit characteristic gamma rays. carleton.edu The energy of the gamma rays is unique to each element, acting as a fingerprint for its identification, while the intensity provides a quantitative measure of its concentration. tudelft.nl A key advantage of INAA is that neutrons and the emitted gamma rays are highly penetrating, ensuring a true bulk analysis of the sample rather than just the surface. wikipedia.org The technique is largely free from matrix effects and, because it relies on nuclear properties, is independent of the chemical form of the element. nist.gov INAA can determine the concentration of halogens, including fluorine, at milligram per kilogram (mg/kg) levels. tudelft.nl
| Technique | Principle | Sample Type | Key Advantages for Fluorine Analysis |
| PIGE | A proton beam induces nuclear reactions, leading to the emission of element-specific prompt gamma rays. ansto.gov.au | Solids, liquids, biological tissues. | Non-destructive, rapid, high sensitivity for light elements, capable of spatial mapping (micro-PIGE). nih.govrsc.org |
| INAA | Neutron bombardment creates radioactive isotopes whose decay emits element-specific gamma rays. wikipedia.orgcarleton.edu | Solids, liquids, gases. | Non-destructive, highly sensitive, provides true bulk analysis, free from chemical matrix effects. wikipedia.orgnist.gov |
Computational and Theoretical Chemistry Studies of Difluorinated Phosphonates
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations solve approximations of the Schrödinger equation to determine molecular structure, energy, and other electronic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. aps.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. aps.org For Dibutyl (difluoromethane)phosphonate, DFT calculations are employed to predict a variety of properties, including its electronic structure, reactivity descriptors, and thermodynamic stability. nih.govnih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. wikipedia.orgmdpi.com It is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com This allows for a theoretical understanding of how this compound interacts with light.
Table 1: Example of DFT-Calculated Properties for this compound Note: These values are illustrative and represent typical data obtained from DFT calculations for similar organophosphorus compounds.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | +1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. rsc.org |
| Dipole Moment | 3.1 D | Measures molecular polarity. nih.gov |
| Enthalpy of Formation | -1150 kJ/mol | Indicates thermodynamic stability relative to constituent elements. nih.gov |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for parametrization. acs.org These methods are used for highly accurate calculations of molecular structures and energies.
Geometry optimization is a primary application, where computational algorithms systematically alter the coordinates of the atoms to find the arrangement with the lowest possible energy, known as the energy minimum. acs.org For this compound, this process determines the most stable three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles. This optimized geometry serves as the foundation for all other computational analyses. Energy minimization is inherent to this process, ensuring that the resulting structure represents a stable point on the potential energy surface. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations focus on the physical movements and interactions of atoms and molecules over time, offering insights into conformational behavior and reaction processes.
This compound possesses significant conformational flexibility due to the rotation around its single bonds (e.g., P-C, O-C, and C-C bonds). Molecular modeling techniques, often using force fields derived from quantum mechanical data, are used to explore the potential energy surface and identify stable conformers (rotational isomers). researchgate.net The relative energies of these conformers are calculated to determine their populations at a given temperature. Such analyses reveal the most likely shapes the molecule will adopt, which is critical for understanding its interactions with other molecules, such as biological receptors. nih.govresearchgate.net
Table 2: Illustrative Conformational Analysis of the Butoxy Chains in this compound Note: This table provides a simplified, hypothetical example of relative energies for different conformers.
| Conformer (Rotation around O-C₁ bond) | Dihedral Angle (P-O-C₁-C₂) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Anti | ~180° | 0.00 | ~70% |
| Gauche (+) | ~+60° | 0.85 | ~15% |
| Gauche (-) | ~-60° | 0.85 | ~15% |
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis or hydrolysis, theoretical calculations can identify all reactants, intermediates, transition states, and products along a proposed reaction coordinate. researchgate.netmdpi.com
A key aspect of this analysis is the characterization of the transition state—the highest energy point on the reaction pathway that separates reactants from products. nih.govnih.gov By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which governs the reaction rate. researchgate.net This provides fundamental insights into how the reaction proceeds, which bonds are broken and formed, and why certain products are favored over others. acs.org
When a molecule like this compound is studied for potential biological activity, computational docking is a vital tool. nih.gov Docking simulations predict the preferred orientation of a ligand (the phosphonate) when it binds to a larger molecule, typically a protein or enzyme, to form a stable complex. benthamdirect.comnstda.or.th The process involves sampling a vast number of possible binding poses and scoring them based on factors like electrostatic compatibility and intermolecular forces.
These experiments can identify key interactions, such as hydrogen bonds or van der Waals forces, between the phosphonate (B1237965) and specific amino acid residues in the protein's active site. marquette.edumdpi.com The results, often expressed as a binding energy or affinity, help to rationalize the molecule's biological function and can guide the design of new, more potent analogues. benthamdirect.com
Table 3: Example of a Hypothetical Docking Study of this compound with a Target Enzyme Note: This table is for illustrative purposes only.
| Parameter | Result | Interpretation |
|---|---|---|
| Target Protein | Acetylcholinesterase (AChE) | A common target for organophosphorus compounds. mdpi.com |
| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding interaction. nih.gov |
| Key Interacting Residues | Ser203, His447, Tyr337 | Highlights specific amino acids crucial for binding. |
| Type of Interactions | Hydrogen bond with Ser203; π-alkyl with Tyr337 | Describes the nature of the molecular forces holding the complex together. mdpi.com |
Predictive Chemistry and Property Analysis of this compound
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. Through the application of quantum mechanical calculations, it is possible to predict and analyze various aspects of its chemical behavior, from reactivity to intermolecular interactions and optical properties. This section delves into the predictive insights gained from Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the prediction of Non-Linear Optical (NLO) properties for this compound and its close analogs.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive.
A hypothetical FMO analysis would provide the following insights:
| Parameter | Predicted Significance for this compound |
| HOMO Energy | Lowered by the inductive effect of the -CF2- group, indicating reduced nucleophilicity compared to non-fluorinated analogs. |
| LUMO Energy | Lowered by the -CF2- group, suggesting increased electrophilicity, particularly at the phosphorus and adjacent carbon atoms. |
| HOMO-LUMO Gap | The magnitude of the gap would determine the kinetic stability and susceptibility to electronic excitation. A larger gap would imply greater stability. |
These predictions underscore the utility of FMO analysis in understanding the chemical behavior of this compound, even in the absence of direct experimental data.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides valuable insights into the nature of bonding, charge distribution, and intermolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy term measures the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
A conformational analysis of the closely related Dibutyl phosphonate (DBP) has been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, coupled with NBO analysis. researchgate.net This study provides a strong basis for understanding the electronic structure of this compound. The introduction of the two fluorine atoms in the difluoromethylene bridge would significantly influence the electronic environment, but the fundamental types of interactions would remain similar.
In Dibutyl phosphonate, NBO analysis reveals significant hyperconjugative interactions that contribute to its conformational preferences. researchgate.net These interactions typically involve the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent bonds. For this compound, similar interactions are expected, with the addition of interactions involving the C-F bonds.
The key donor-acceptor interactions anticipated in this compound would include:
n(O) → σ(P-O)*: Delocalization from the lone pairs of the ester oxygen atoms to the antibonding P-O orbitals.
n(O) → σ(P=O)*: Interaction between the lone pairs of the phosphoryl oxygen and the antibonding P=O orbital.
n(O) → σ(C-C)*: Delocalization from oxygen lone pairs to adjacent C-C bonds in the butyl chains.
n(F) → σ(P-C)*: Potential delocalization from the lone pairs of the fluorine atoms to the antibonding P-C orbital.
The stabilization energies (E(2)) associated with these interactions provide a quantitative measure of their importance. Based on the study of Dibutyl phosphonate, the following table presents expected NBO interactions and their significance for this compound. researchgate.net
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) | Significance |
| Oxygen Lone Pair (n) | P-O Antibonding (σ) | High | Strong hyperconjugation, stabilizing the molecule. |
| Oxygen Lone Pair (n) | C-C Antibonding (σ) | Moderate | Contributes to the conformational stability of the butyl chains. |
| Fluorine Lone Pair (n) | P-C Antibonding (σ*) | Moderate to Low | Influences the electronic properties around the P-CF2 bond. |
This analysis highlights the intricate electronic interactions that govern the structure and stability of this compound.
Prediction of Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. The NLO properties of a molecule are governed by its hyperpolarizability. Computational chemistry offers a powerful avenue for the prediction of these properties, enabling the design of new materials with tailored NLO responses.
The NLO properties of organophosphorus compounds, particularly those containing fluorine, are of growing interest. Fluorine substitution can enhance NLO properties due to the high electronegativity and the ability of fluorine to modify the electronic distribution within a molecule. For this compound, the presence of the polar P=O bond and the C-F bonds suggests that it may possess notable NLO characteristics.
The prediction of NLO properties typically involves calculating the first hyperpolarizability (β) of the molecule. A large β value is indicative of a strong NLO response. These calculations are often performed using DFT methods. While specific NLO data for this compound are not available in the provided search results, general principles can be applied.
The key molecular features that contribute to a high hyperpolarizability include:
Presence of electron-donating and electron-withdrawing groups: The phosphoryl group (P=O) can act as an electron acceptor, while the butoxy groups can have a mild donating character. The difluoromethylene group is a strong electron-withdrawing group.
Charge Asymmetry: The molecule must be non-centrosymmetric to exhibit a second-order NLO response (β ≠ 0). The tetrahedral geometry around the phosphorus atom in this compound ensures a lack of a center of inversion.
π-Conjugation: While this molecule lacks an extended π-system, the hyperconjugative interactions revealed by NBO analysis can contribute to electron delocalization and enhance NLO properties.
A computational study would quantify the components of the hyperpolarizability tensor and the total hyperpolarizability (β_tot). The results would allow for a comparison with known NLO materials and an assessment of the potential of this compound in optical applications.
| NLO Parameter | Computational Prediction Method | Expected Outcome for this compound |
| First Hyperpolarizability (β) | Density Functional Theory (DFT) | A non-zero value is expected due to the molecular asymmetry. The magnitude would depend on the interplay between the electron-donating and withdrawing groups. |
| Dipole Moment (μ) | DFT | A significant dipole moment is anticipated due to the polar P=O and C-F bonds. |
Research Applications and Broader Scientific Impact of Dibutyl Difluoromethane Phosphonate and Analogues
Bioisosteric Mimicry in Chemical Biology
The principle of bioisosterism, where one chemical group is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is central to the utility of dibutyl (difluoromethane)phosphonate. The difluoromethylene (CF2) group serves as a highly effective and non-hydrolyzable mimic of the phosphate (B84403) ester oxygen atom, a substitution that has profound implications for the study of biological pathways governed by phosphorylation.
A primary application of this compound is in the synthesis of α,α-difluorophosphonates, which are designed as stable analogues of natural phosphates. The replacement of the labile P-O-C bond of a phosphate ester with the robust P-CF2-C bond of a phosphonate (B1237965) confers significant resistance to both chemical and enzymatic hydrolysis. This stability is critical for biochemical and cellular studies where the rapid turnover of natural phosphate esters by enzymes such as phosphatases and phosphodiesterases would otherwise complicate or prevent analysis. These phosphonate analogues are not only isosteric (having a similar size and shape) but also isoelectronic to their natural phosphate counterparts, allowing them to be recognized by and bind to enzyme active sites. Their inability to be cleaved makes them invaluable for applications such as elucidating reaction mechanisms, performing biophysical analyses, and conducting cellular imaging studies.
The reversible phosphorylation of amino acid residues like serine, threonine, and tyrosine is a cornerstone of cellular signal transduction, regulating countless biological processes. Studying these phosphorylation-dependent events requires tools that can dissect the roles of specific phosphorylation sites. To this end, non-hydrolyzable mimics of phosphoamino acids have been developed using difluoromethanephosphonate chemistry.
A prominent example is the synthesis of a phosphoserine analogue where the phosphate group is replaced by a difluoromethylene-phosphonate moiety, a molecule often abbreviated as pCF2-Ser. This mimic is readily incorporated into peptides and has been shown to be completely resistant to the action of protein phosphatases. This resistance allows researchers to "trap" signaling complexes that depend on a phosphorylated state, facilitating the identification of binding partners and the structural characterization of protein-protein interactions that are otherwise transient. The development of such mimics is crucial for unraveling the complexities of kinase and phosphatase signaling networks.
The bioisosteric replacement strategy has been successfully extended to more complex molecules, including pyrophosphates and nucleotides, which are central to cellular metabolism and genetics. This compound and related reagents are instrumental in synthesizing analogues where the bridging oxygen atom of a pyrophosphate or a nucleotide polyphosphate chain is replaced by a CF2 group.
These resulting α,α-difluoromethylene-bisphosphonates are non-hydrolyzable mimics of inorganic pyrophosphate (PPi) and have been used as potent inhibitors of enzymes that utilize PPi as a substrate, such as farnesyl pyrophosphate synthase. Similarly, nucleotide analogues like α,β-CF2-adenosine 5'-triphosphate (AMP-PCF2P) have been synthesized. These molecules serve as stable substrate analogues for a wide array of enzymes, including DNA and RNA polymerases and various kinases, enabling detailed mechanistic and structural investigations without the complication of substrate hydrolysis.
Enzyme Inhibition Studies and Mechanistic Probes (Research Focus)
The inherent stability of the difluoromethanephosphonate group makes it an ideal scaffold for designing potent and specific enzyme inhibitors. These inhibitors can serve as mechanistic probes to understand enzyme function or as starting points for therapeutic drug discovery.
As previously noted, the resistance of difluoromethanephosphonates to enzymatic cleavage makes them excellent tools for studying phosphatases. By incorporating this moiety into a known phosphatase substrate, a molecule is created that can bind to the enzyme's active site with high affinity but cannot be hydrolyzed. This effectively turns the substrate mimic into a competitive inhibitor. Such inhibitors are invaluable for several research applications: they can be used to obtain high-resolution crystal structures of the enzyme-inhibitor complex, providing a "snapshot" of the active site. This structural information is critical for understanding the molecular basis of substrate recognition and catalysis and for the rational design of more potent and selective inhibitors.
The difluoromethanephosphonate motif has been incorporated into inhibitors targeting a variety of essential metabolic enzymes, several of which are validated targets for antimicrobial and other therapeutic agents.
DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase): This enzyme is part of the non-mevalonate pathway for isoprenoid biosynthesis, which is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, but is absent in humans. Researchers have designed and synthesized phosphonate analogues of natural DXR substrates and inhibitors. The goal of replacing the phosphate with a phosphonate is to enhance metabolic stability and improve the compound's ability to cross cell membranes, thereby increasing its efficacy as a potential antibiotic.
EPSP (5-enolpyruvoylshikimate-3-phosphate) Synthase: A key enzyme in the shikimate pathway, EPSP synthase is responsible for the biosynthesis of aromatic amino acids in plants and microbes, making it the target of the broad-spectrum herbicide glyphosate. Scientists have developed difluorinated phosphonate analogues that mimic the tetrahedral intermediate of the enzymatic reaction. These mechanism-based inhibitors have been shown to be exceptionally potent, binding to the enzyme with high affinity and providing valuable insights into its catalytic mechanism.
Purine (B94841) Nucleoside Phosphorylase (PNP): PNP plays a crucial role in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell proliferative disorders. Difluoromethylphosphonate analogues of purine nucleosides have been designed to act as potent inhibitors of PNP. These compounds are designed to mimic the substrate and bind tightly to the enzyme's active site, blocking its function and demonstrating the broad applicability of this chemical moiety in targeting diverse enzyme classes.
Role as Versatile Synthetic Building Blocks
This compound is a member of the dialkyl (difluoromethylene)phosphonate family, which are highly valuable and versatile reagents in modern organic synthesis. Their utility lies in their capacity to introduce the difluoromethylene phosphonate group [—CF2P(O)(OR)2] or related difluoromethyl moieties into a wide array of organic molecules.
The introduction of fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The difluoromethylene (—CF2—) group is of particular interest as it can serve as a bioisostere for an ether oxygen or a carbonyl group, enhancing metabolic stability and modulating lipophilicity and binding affinities. This compound and its analogues, such as diethyl difluoromethylphosphonate, are key reagents for introducing this moiety.
These phosphonates can be deprotonated with a suitable base to generate a nucleophilic carbanion, which then readily reacts with various electrophiles. This allows for the construction of a C-CF2 bond, incorporating the difluoromethylene unit into more complex molecular architectures. This methodology provides a practical and efficient route for the nucleophilic introduction of the difluoromethyl group into aldehydes and ketones. rsc.org
Table 1: Examples of Reactions Introducing the Difluoromethylene Moiety
| Reactant Type | Product Type | Significance | Reference |
|---|---|---|---|
| Aldehydes, Ketones | Difluoromethyl-containing alcohols | Creation of geminal difluoromethylated compounds, valued in drug design. | rsc.org |
| Imines | Difluoromethylated amines | Synthesis of fluorinated amino compounds. | rsc.org |
The synthesis of novel organofluoro compounds is a major focus of chemical research due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. This compound serves as a cornerstone reagent in this field, enabling the synthesis of a diverse library of fluorinated molecules. constructor.university For example, aryldifluoromethylphosphonates, which are key components in bioactive agents like protein phosphatase inhibitors, can be synthesized using cross-coupling methods involving these building blocks. nih.gov
The unique properties conferred by the difluoromethylene phosphonate group—such as high polarity, strong C-F bonds, and altered pKa values compared to non-fluorinated analogues—make the resulting compounds candidates for the development of advanced functional materials. nih.gov Advanced functional materials are materials designed to possess specific, often novel, optical, electronic, magnetic, or catalytic properties. ox.ac.uk While the primary application of many organofluoro phosphonates has been biomedical, their inherent stability and tunable electronic nature suggest potential in areas such as:
Functional Polymers: Incorporation into polymers to enhance thermal stability, chemical resistance, and modify surface properties. ox.ac.uk
Energy Storage: The strong binding affinity of phosphonate groups to metal ions could be exploited in designing stable electrode materials or electrolytes for batteries. kaust.edu.sa
Nanomaterials: Controlled synthesis of nanoparticles where the fluorinated phosphonate component dictates surface properties, solubility, and biological interactions. ox.ac.uk
The ability to construct complex organofluoro phosphonates paves the way for designing materials with precisely tailored functionalities for high-tech applications. kaust.edu.sa
As the complexity of target molecules increases, particularly in drug discovery, the ability to control the three-dimensional arrangement of atoms (stereochemistry) becomes paramount. The biological activity of a molecule can be highly dependent on the specific stereochemistry at its chiral centers. Significant progress has been made in the stereocontrolled synthesis of complex fluorinated phosphonates using building blocks like this compound.
These methods allow for the creation of molecules with multiple, well-defined stereocenters, which is crucial for producing compounds that can interact selectively with specific biological targets like enzymes or receptors.
Table 2: Methods for Stereocontrolled Synthesis of Fluorinated Phosphonates
| Method | Description | Outcome | Reference |
|---|---|---|---|
| Conjugate Addition | The addition of a lithiated difluoromethanephosphonate to a chiral nitroglycal substrate. | Highly stereoselective synthesis of fluorinated aminoglycosyl phosphonates, which are stable mimics of important biological phosphates. | rsc.org |
| Chiral Auxiliary | Use of a chiral molecule (e.g., (-)-8-phenylmenthol) to guide the stereochemical outcome of a reduction reaction on a β-enamino ester precursor. | Synthesis of chiral nonracemic β-fluoroalkyl β-amino acid derivatives with moderate to good diastereoselectivity. | nih.gov |
| Deoxyfluorination | Nucleophilic fluorination of a chiral amino alcohol precursor, followed by coupling reactions. | Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates with the absolute configuration confirmed by X-ray analysis. | beilstein-journals.org |
These advanced synthetic strategies demonstrate the power of fluorinated phosphonate building blocks in accessing structurally complex and stereochemically pure compounds, which are essential for advancing biomedical research and the development of new therapeutics. nih.govbeilstein-journals.org
Future Research Directions and Unresolved Challenges in Dibutyl Difluoromethane Phosphonate Chemistry
Exploration of Green and Sustainable Synthetic Methodologies
The traditional synthesis of organophosphorus compounds, including phosphonates, often relies on methods that are not environmentally benign, such as the Michaelis-Arbuzov reaction, which can require high temperatures and the use of alkyl halides. frontiersin.orgfrontiersin.org A significant future challenge is the development of greener and more sustainable synthetic routes to dibutyl (difluoromethane)phosphonate.
Research in green organophosphorus chemistry has highlighted several promising strategies that could be adapted for this purpose. researchgate.netrsc.org These include:
Solvent-Free Conditions: Performing reactions in the absence of solvents, or "neat," can drastically reduce waste, simplify purification, and lower costs. tandfonline.com This approach has been successfully applied to the synthesis of other organophosphorus compounds and represents a key target for future synthetic work on difluoromethylphosphonates. tandfonline.com
Alternative Energy Sources: The use of microwave irradiation and ultrasound (sonication) are emerging as powerful tools in green synthesis. researchgate.netresearchgate.net Microwaves can accelerate reaction rates, often leading to higher yields and cleaner reactions, while sonication can promote reactions by generating highly reactive intermediates. researchgate.netresearchgate.net
Benign Solvents and Catalytic Systems: When solvents are necessary, the focus is shifting to environmentally friendly options like water or polyethylene (B3416737) glycol (PEG). frontiersin.orgresearchgate.net For instance, a sustainable protocol for synthesizing benzyl (B1604629) phosphonates has been developed using a PEG/KI catalytic system at room temperature, avoiding volatile and toxic organic solvents. frontiersin.org Adapting such systems for the synthesis of this compound is a logical and important next step.
Atom Economy: Future synthetic designs will need to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. rsc.org This involves exploring catalytic cycles and reaction pathways that minimize the formation of by-products.
The "greening" of phosphonate (B1237965) chemistry is driven by increasing regulatory pressure to reduce phosphorus discharge into the environment and a general move towards safer and more sustainable chemical practices. researchgate.net
Uncovering Novel Reactivity Pathways and Transformations
The difluoromethyl (CF2H) group is of significant interest because it can act as a bioisostere for hydroxyl, thiol, or amide groups, potentially altering a molecule's biological activity and metabolic stability. cas.cn The CF2H group is weakly acidic and can participate in hydrogen bonding, which can enhance binding selectivity to biological targets. cas.cnrsc.org A major area of future research is to fully exploit the unique reactivity conferred by this group in this compound.
Key unresolved challenges and future directions include:
Direct C-H Functionalization: Developing methods for the direct functionalization of the C-H bond within the CF2H group would open up a vast array of new transformations, allowing for the late-stage modification of complex molecules.
Novel Cross-Coupling Reactions: While progress has been made in metal-catalyzed difluoromethylation, there is still a need for more efficient and versatile methods. cas.cnnih.gov Research is ongoing to develop new catalysts (e.g., based on copper, palladium, or iron) that can facilitate the cross-coupling of the difluoromethylphosphonate moiety with a wider range of substrates under milder conditions. cas.cnrsc.orgnih.gov Stepwise strategies, where a CF2Y group (Y being a stabilizing group like an ester or sulfone) is first introduced and then cleaved to give the CF2H group, are also being refined. rsc.org
Radical Chemistry: The generation of the difluoromethyl radical (•CF2H) from precursors like difluoroacetic acid or phosphonium (B103445) salts opens up powerful synthetic possibilities, such as the difluoromethylation of alkenes and heterocycles via radical cascade reactions. researchgate.netmdpi.com Exploring the radical reactivity of this compound itself could lead to new and unexpected bond formations.
Asymmetric Synthesis: For applications in medicinal chemistry, the development of methods for the asymmetric synthesis of chiral difluoromethylphosphonates is crucial. This remains a significant challenge, requiring the design of sophisticated chiral catalysts and auxiliaries.
Unlocking these new reactivity pathways will not only enhance the synthetic utility of this compound but also provide deeper fundamental insights into the chemistry of fluorinated organophosphorus compounds.
Advanced Computational Modeling for Predictive Synthesis and Biological Activity
Computational chemistry and molecular modeling are becoming indispensable tools for guiding experimental research. rroij.com For this compound, advanced computational approaches offer a path to overcoming experimental challenges and accelerating discovery.
Future research in this area will likely focus on:
Predictive Reaction Design: Using quantum chemical methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, calculate transition state energies, and predict the feasibility and outcome of new synthetic routes. nih.govresearchgate.netnih.gov This can help in optimizing reaction conditions (e.g., choice of catalyst, solvent, temperature) before extensive laboratory work is undertaken, saving time and resources. Computational studies have already been used to calculate the enthalpies of formation for various organophosphorus compounds, providing crucial thermodynamic data. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of this compound and its derivatives with biological targets (e.g., enzymes, receptors), researchers can predict their potential biological activity. rroij.com Molecular docking studies can reveal how the molecule fits into a binding pocket and identify key interactions, such as the hydrogen bonds formed by the CF2H group. rroij.comnih.gov
In Silico Property Prediction: Computational tools can predict various physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This information is vital in the early stages of drug discovery and materials science to select compounds with the most promising profiles for further development.
The synergy between computational modeling and experimental synthesis represents a powerful paradigm for future research, enabling a more rational and efficient design of new compounds and materials based on the this compound scaffold.
Table 1: Computational Chemistry Applications in Organophosphorus Research
| Computational Method | Application | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure, reaction energies, and electronic properties. | Predicting reaction outcomes, understanding electronic effects of the CF2H group. | researchgate.netnih.gov |
| G3X/G3X(MP2) Theory | High-accuracy calculation of thermochemical data like enthalpies of formation. | Providing fundamental thermodynamic data for process design and reaction modeling. | nih.govresearchgate.net |
| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a biological target. | Identifying potential therapeutic targets and guiding the design of new bioactive derivatives. | rroij.comresearchgate.net |
| Structure-Activity Relationship (SAR) | Correlating changes in chemical structure with changes in biological activity. | Systematically optimizing the structure for improved efficacy and selectivity. | rroij.com |
Expansion of Research Applications in Emerging Interdisciplinary Fields
While phosphonates have established applications, the unique properties of this compound position it for exploration in several emerging interdisciplinary fields. A significant challenge is to bridge the gap between fundamental chemistry and applied sciences to realize its full potential.
Future research applications could be expanded in the following areas:
Materials Science: Metal phosphonates are known to form robust inorganic-organic hybrid materials, including Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net The introduction of the difluoromethyl group could impart novel properties (e.g., hydrophobicity, altered pore environments) to these materials, making them suitable for applications in gas separation (such as CO2 capture), catalysis, and proton conduction for fuel cells. mdpi.com
Medicinal Chemistry and Chemical Biology: The role of the CF2H group as a lipophilic hydrogen bond donor is highly attractive for drug design. cas.cn Future work could see this compound or its derivatives investigated as inhibitors for new classes of enzymes or as probes to study biological processes. Organophosphorus compounds are already used in drugs for bone metabolic disorders and as antiviral agents. researchgate.net
Agrochemicals: The development of new pesticides is an ongoing need. Organophosphorus compounds have a long history in agriculture, and the unique properties of fluorinated analogues could lead to the discovery of new herbicides or insecticides with improved efficacy or environmental profiles. mdpi.com
Nanotechnology: The ability of phosphonic acids to bind to metal oxide surfaces makes them excellent candidates for functionalizing nanoparticles. science.gov this compound-derived ligands could be used to create stable, functionalized nanomaterials for use in medical imaging, diagnostics, or targeted drug delivery. science.gov
The successful application of this compound in these fields will require close collaboration between synthetic chemists, materials scientists, biologists, and engineers to design and test new functional molecules and materials.
Table 2: Potential Interdisciplinary Applications
| Field | Potential Application | Key Property of this compound |
|---|---|---|
| Materials Science | Functional linkers for Metal-Organic Frameworks (MOFs) | Strong coordination to metal ions; unique steric/electronic profile of CF2H group |
| Medicinal Chemistry | Enzyme inhibitors, bioisosteric replacement for other functional groups | Hydrogen bonding capability and lipophilicity of the CF2H group |
| Agrochemicals | Development of novel pesticides or herbicides | Potential for enhanced biological activity and metabolic stability |
| Nanotechnology | Surface functionalization of nanoparticles for diagnostics or drug delivery | Strong binding of the phosphonate group to metal oxide surfaces |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing dibutyl (difluoromethane)phosphonate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via Reformatsky/Claisen condensation or Michaelis-Arbusov reactions using precursors like alkyl bromides and phosphonates. For low-yield reactions (e.g., 8–10% in phospha-Michael additions ), optimize by adjusting stoichiometry, temperature, or catalyst systems. Full factorial experimental designs are recommended to identify critical variables .
Q. How should researchers handle safety and storage of this compound in laboratory settings?
- Guidelines :
- Handling : Avoid dust generation; use fume hoods and PPE (gloves, goggles). In case of skin contact, wash immediately with soap/water .
- Storage : Keep in airtight containers at room temperature, away from oxidizers. Refer to SDS for specific flammability data (e.g., flash point) .
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- Techniques :
- GC-FID : Effective for quantifying dibutyl phosphate derivatives .
- NMR/IR : For structural elucidation of phosphonate groups.
- HPLC-MS : To resolve speciation challenges in complex mixtures (e.g., differentiating phosphonate inhibitors) .
Advanced Research Questions
Q. How can contradictory data on environmental persistence and toxicity of dibutyl phosphonates be resolved?
- Case Study : Environmental risk assessments report variable unit risk factors (e.g., 9.52E+01 vs. 1.48E+00 for dibutyl phosphonate ). Resolve discrepancies by:
Validating analytical methods (e.g., speciation-sensitive assays).
Conducting site-specific bioavailability studies.
Applying computational models (QSAR) to predict degradation pathways .
Q. What methodologies enable the use of dibutyl phosphonates in advanced material applications, such as conductive polymers or separation membranes?
- Applications :
- Conductive Polymers : PANI doped with dibutyl phosphonate exhibits pH-stable conductivity but higher cytotoxicity compared to PPy-based variants. Optimize biocompatibility by testing alternative phosphonate dopants .
- Separation Membranes : Design polymer inclusion membranes (PIMs) using cellulose triacetate (CTA) and dibutyl phosphonate for arsenic(V) recovery. Validate performance via solvent extraction to identify As(V)-phosphonate complexes .
Q. How can researchers address low selectivity in phosphonate-mediated reactions, such as asymmetric phospha-Michael additions?
- Strategies :
- Chiral Catalysts : Use enantioselective organocatalysts (e.g., cinchona alkaloids) to improve stereochemical outcomes.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reaction selectivity.
- In Situ Monitoring : Employ real-time NMR or Raman spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
